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1,4-Diacetoxy-2,3-dicyanobenzene

Cat. No.: B160749
CAS No.: 83619-73-2
M. Wt: 244.20 g/mol
InChI Key: VXDCGBVAZDYTFK-UHFFFAOYSA-N
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Description

Contextualizing 1,4-Diacetoxy-2,3-dicyanobenzene within Aromatic Nitrile Chemistry

Aromatic nitriles are a class of organic compounds characterized by a nitrile (-C≡N) group attached to an aromatic ring system. numberanalytics.com These compounds are of fundamental importance in organic chemistry, serving as key intermediates in the synthesis of a wide array of valuable products, including pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comnumberanalytics.com

The reactivity of aromatic nitriles is dictated by both the aromatic ring and the polar nitrile group. The nitrile group can undergo various transformations, such as hydrolysis to form carboxylic acids or reduction to form amines. numberanalytics.com The aromatic ring, meanwhile, can participate in electrophilic substitution reactions. Traditional synthesis routes for aromatic nitriles include methods like the Sandmeyer and Rosenmund-von Braun reactions, which convert aryl halides into the corresponding nitriles. numberanalytics.com More modern approaches often involve transition-metal-catalyzed cyanation, although research into nonmetallic cyano-group sources is expanding to develop more sustainable methods. numberanalytics.comnih.gov

This compound belongs to a sub-class of aromatic nitriles known as phthalonitriles, which are benzene (B151609) rings substituted with two adjacent nitrile groups (1,2-dicyanobenzene). The presence of the two acetoxy groups in addition to the dicyano functionality makes this compound a highly functionalized and specialized member of this class, imparting unique properties and reactivity that set it apart from simpler aromatic nitriles like benzonitrile (B105546) or terephthalonitrile. wikipedia.orgsigmaaldrich.com

Significance of this compound as a Multifunctional Chemical Entity for Academic Inquiry

The significance of this compound in academic research stems from its dual functionality, which allows it to act as both a synthetic precursor and a functional probe.

A Precursor in Phthalocyanine Synthesis: The dicyanobenzene core of the molecule makes it an ideal starting material for the synthesis of phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds with a distinctive deep blue-green color and are structurally related to porphyrins. They are investigated for a wide range of applications, including as pigments, in organic solar cells, and as photosensitizers in photodynamic therapy. jchemrev.com The synthesis of phthalocyanines often involves the cyclotetramerization of phthalonitrile (B49051) derivatives. jchemrev.com By using substituted phthalonitriles like this compound, researchers can synthesize phthalocyanines with specific peripheral functional groups, which can tune the final molecule's solubility, electronic properties, and biological activity.

A Cell-Permeable Fluorescent pH Probe: A primary and well-documented application of this compound is its use as a tool in cell biology. medchemexpress.com It is a cell-permeable compound that, once inside a cell, undergoes enzymatic cleavage by cytosolic esterases. medchemexpress.com This reaction removes the two acetoxy groups, releasing the highly fluorescent molecule 2,3-dicyano-hydroquinone (DCH). medchemexpress.com

The fluorescence intensity of DCH is highly sensitive to the surrounding pH. This property allows researchers to use this compound to monitor real-time changes in intracellular pH (pHi) using techniques like flow cytometry. nih.gov Maintaining a stable pHi is crucial for numerous cellular processes, and the ability to measure it dynamically is vital for understanding cell health, metabolism, and response to stimuli. Research has shown that this method can achieve a resolution of 0.05 pH units in the physiological range of 6.4 to 8.0. nih.gov

This dual utility as a synthetic building block and a biological probe makes this compound a valuable and multifunctional compound for academic and industrial research, bridging the fields of synthetic chemistry and cellular biology.

Chemical Properties and Research Applications

The table below summarizes the key chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₈N₂O₄
Molecular Weight 244.2 g/mol
Common Name 3,6-diacetoxyphthalonitrile
CAS Number 83619-73-2 1stsci.com
Appearance Solid
Core Structure Substituted Benzene

The following table details the primary research applications and associated findings for this compound.

Research AreaApplicationKey FindingsReference
Cell Biology Intracellular pH (pHi) MeasurementActs as a cell-permeable probe. It is cleaved by intracellular esterases to the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH), allowing for pHi monitoring via flow cytometry. medchemexpress.comnih.gov
Synthetic Chemistry Precursor for PhthalocyaninesThe dicyano functionality allows it to undergo cyclotetramerization to form substituted phthalocyanines, which are materials with applications in dyes and electronics. jchemrev.com
Biochemical Assays Fluorescent ProbeThe fluorescence of its hydrolysis product, DCH, is pH-dependent, enabling the quantification of pH changes in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O4 B160749 1,4-Diacetoxy-2,3-dicyanobenzene CAS No. 83619-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetyloxy-2,3-dicyanophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c1-7(15)17-11-3-4-12(18-8(2)16)10(6-14)9(11)5-13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDCGBVAZDYTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232458
Record name 1,4-Diacetoxy-2,3-dicyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83619-73-2
Record name 1,4-Diacetoxy-2,3-dicyanobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083619732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diacetoxy-2,3-dicyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1,4 Diacetoxy 2,3 Dicyanobenzene

Established Synthetic Routes to 1,4-Diacetoxy-2,3-dicyanobenzene

The traditional synthesis of this compound is centered around the formation of a key precursor, 2,3-dicyanohydroquinone (B1218488), which is subsequently acetylated.

Multi-Step Synthesis via Benzenedicarbonitrile Intermediates

The synthesis of 2,3-dicyanohydroquinone, the dihydroxy precursor to this compound, has been approached through various multi-step sequences. An early method was reported by Thiele & Meisenheimer in 1900. google.com A more recent and detailed approach involves the initial formation of 2,3-diformylhydroquinone from p-benzoquinone.

A patented method describes the reaction of p-benzoquinone with urotropine in the presence of an organic acid such as polyphosphoric acid, acetic acid, or trifluoroacetic acid. google.com The resulting 2,3-diformylhydroquinone is then converted to 2,3-dicyanohydroquinone. This transformation is achieved by reacting the diformyl intermediate with hydroxylamine (B1172632) hydrochloride and sodium formate (B1220265) in a formic acid solution under reflux. This two-step process provides the target hydroquinone (B1673460) in good yields.

Table 1: Two-Step Synthesis of 2,3-Dicyanohydroquinone

Step Reactants Reagents/Solvents Conditions Product Yield Reference
1 p-Benzoquinone, Urotropine Polyphosphoric Acid Heating, then cooling in ice water 2,3-Diformylhydroquinone Not specified google.com

Exploration of Acetylation and Nitrile Functionalization Strategies

The final step in the synthesis of this compound is the acetylation of 2,3-dicyanohydroquinone. This is a standard esterification reaction where the two hydroxyl groups of the hydroquinone are converted to acetate (B1210297) esters. Typically, this is achieved by treating the 2,3-dicyanohydroquinone with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst.

The nitrile functional groups are introduced prior to the acetylation step, as described in the synthesis of the 2,3-dicyanohydroquinone intermediate. The conversion of the diformyl intermediate to the dinitrile is a key nitrile functionalization strategy in this synthetic sequence.

Advanced Synthetic Approaches and Process Optimization for this compound

Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental impact of chemical processes. These principles are applicable to the synthesis of this compound and its precursors.

Catalytic and Green Chemistry Innovations in Synthesis

The synthesis of the precursors to this compound can be improved by incorporating green chemistry principles. For instance, the oxidation of hydroquinones to benzoquinones, a related transformation, can be achieved using molecular oxygen in the presence of an organic base catalyst, which is a more environmentally benign approach than using traditional metal-based oxidants. rsc.org Catalytic oxidation of hydroquinone to quinone using molecular oxygen has also been explored, highlighting a move towards cleaner oxidation processes. acs.orgacs.orgpharmacyjournal.in

In the context of the cyanation step, modern methods offer safer alternatives to traditional cyanating agents like hydrogen cyanide or metal cyanides. Recent advances in cyanation reactions include the use of photoredox catalysis and metal- and oxidant-free conditions. scielo.br Nickel-catalyzed reductive cyanation using non-toxic cyanating agents like 2-methyl-2-phenyl malononitrile (B47326) represents a significant step forward in green cyanation. organic-chemistry.org The use of isocyanides as a cyanide source is another emerging green strategy. rsc.org Copper-catalyzed cyanation of alkenyl iodides using acetone (B3395972) cyanohydrin as the cyanide source also presents a more controlled and potentially greener route to nitrile-containing compounds. orgsyn.org These innovative catalytic and green methodologies, while not all directly demonstrated for this compound, offer promising avenues for optimizing its synthesis in a more sustainable manner.

Stereochemical Considerations in Derivatives of this compound

The parent molecule, this compound, is achiral and therefore does not exhibit stereoisomerism. However, the introduction of chiral substituents or the incorporation of the dicyanobenzene moiety into larger, more complex structures can lead to the formation of stereoisomers.

The study of phthalonitrile (B49051) derivatives, which share the core dicyanobenzene structure, provides insight into the potential stereochemistry of related compounds. For example, the synthesis of novel phthalocyanines often starts from substituted phthalonitrile derivatives. researchgate.netnih.gov The spatial arrangement of these substituents can lead to different isomers. Research into the synthesis and stereochemistry of new 1,3-dioxane (B1201747) derivatives of 1,4-diacetylbenzene, for instance, has detailed the identification of cis and trans isomers through NMR and X-ray diffractometry. While not directly related, this illustrates the type of stereochemical analysis that would be relevant for chiral derivatives of this compound. The synthesis of new phosphorescent phthalonitrile derivatives and their subsequent conversion to phthalocyanines also touches upon the creation of complex, three-dimensional structures where stereochemistry can play a crucial role. dcu.ie

In essence, while the target compound itself is planar and achiral, the field of its derivatives is open to the complexities and challenges of stereoselective synthesis and characterization.

Advanced Spectroscopic Characterization and Photophysical Properties of 1,4 Diacetoxy 2,3 Dicyanobenzene

Spectroscopic Techniques for Structural Elucidation of 1,4-Diacetoxy-2,3-dicyanobenzene

The precise molecular structure of this compound is foundational to its function. A suite of advanced spectroscopic methods is employed to confirm its chemical architecture, from the connectivity of its atoms to the specific functional groups present.

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

While specific, experimentally verified NMR data for this compound is not extensively published in readily accessible literature, theoretical chemical shifts can be predicted based on the known structure. The symmetry of the molecule would be reflected in the number of unique signals. The protons on the benzene (B151609) ring would appear in the aromatic region, and the methyl protons of the two acetoxy groups would be visible in the aliphatic region. Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the nitrile carbons, the carbonyl carbons of the acetoxy groups, and the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.5 - 7.8 125 - 135
Methyl (CH₃) 2.3 - 2.5 20 - 22
Carbonyl (C=O) - 168 - 170
Cyano (C≡N) - 114 - 116
Aromatic C-O - 145 - 150
Aromatic C-CN - 110 - 115

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within a molecule. In this compound, these methods would confirm the presence of the nitrile and ester functionalities.

The IR spectrum is expected to show strong absorption bands characteristic of the C≡N stretch of the nitrile groups and the C=O stretch of the ester groups. The C-O stretching of the esters and various vibrations of the benzene ring would also be present. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2220 - 2240
Ester Carbonyl (C=O) Stretching 1750 - 1770
Ester C-O Stretching 1000 - 1300
Aromatic C=C Stretching 1450 - 1600
Aromatic C-H Bending (out-of-plane) 800 - 900

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound (C₁₂H₈N₂O₄), the molecular weight is 244.2 g/mol .

In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion would be measured. Fragmentation of the molecular ion would likely involve the loss of the acetoxy groups, providing further structural confirmation.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Formula m/z (Mass-to-Charge Ratio)
Molecular Ion [M]⁺ C₁₂H₈N₂O₄⁺ 244.04
Fragment [M - OCOCH₃]⁺ C₁₀H₅N₂O₂⁺ 185.03
Fragment [M - 2(OCOCH₃)]⁺ C₈H₂N₂⁺ 126.02

Note: The m/z values are for the most abundant isotopes and represent the expected fragments.

Photophysical Behavior of this compound

The photophysical properties of this compound are central to its function as a pro-fluorophore. The compound itself is designed to be non-fluorescent, a feature that changes dramatically upon cellular uptake and enzymatic cleavage.

Ultraviolet-Visible Absorption and Fluorescence Emission Characteristics

This compound absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum. However, it is essentially non-emissive in its native state. The true fluorescent character is revealed upon its hydrolysis to 2,3-dicyano-hydroquinone (DCH) within the cellular environment. medchemexpress.com The fluorescence of DCH is highly dependent on the pH of its surroundings, which is the basis for its use as a pH indicator.

The absorption spectrum of this compound would show characteristic peaks corresponding to the electronic transitions within the molecule. The fluorescence emission, however, is a property of DCH. The emission maximum of DCH shifts with changes in pH, allowing for ratiometric measurements.

Table 4: Photophysical Properties of this compound and its Hydrolysis Product (DCH)

Compound UV-Vis Absorption (λ_max, nm) Fluorescence Emission (λ_em, nm)
This compound Typically in the UV range Generally non-fluorescent
2,3-Dicyano-hydroquinone (DCH) pH-dependent pH-dependent (e.g., ~450-550 nm)

Note: The photophysical properties of DCH are highly sensitive to the local environment.

Fluorescence Quantum Yield and Excited-State Lifetime Investigations

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, while the excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For this compound, these parameters are not typically measured as the compound is designed to be non-fluorescent.

The focus of such investigations is on the active fluorophore, DCH. The quantum yield and lifetime of DCH are crucial for its application as a fluorescent probe and are influenced by factors such as pH and solvent polarity.

Table 5: Fluorescence Dynamics of the Active Probe, 2,3-Dicyano-hydroquinone (DCH)

Parameter Value
Fluorescence Quantum Yield (Φ_F) of DCH Varies with pH and environment
Excited-State Lifetime (τ) of DCH Varies with pH and environment

Note: Specific values for quantum yield and lifetime are dependent on the experimental conditions and are characteristic of the hydrolyzed form, not the parent compound.

Mechanistic Elucidation of Fluorescent pH Indicator Formation (2,3-Dicyanohydroquinone) from this compound

The conversion of the non-fluorescent and cell-permeable compound this compound into the highly fluorescent pH indicator 2,3-Dicyanohydroquinone (B1218488) is a critical process for its application in measuring intracellular pH. This transformation is predicated on the hydrolysis of the two acetoxy groups, a reaction that can be initiated either chemically or, more commonly for cellular applications, through enzymatic catalysis.

The generally accepted mechanism for this conversion is a two-step hydrolysis process. In a biological context, upon crossing the cell membrane, this compound is acted upon by intracellular esterases. These enzymes catalyze the cleavage of the ester bonds.

The hydrolysis is not a concerted, single-step event where both acetoxy groups are removed simultaneously. Instead, it proceeds in a stepwise fashion:

First Hydrolysis Step: An esterase enzyme first hydrolyzes one of the two acetoxy groups on the this compound molecule. This initial cleavage results in the formation of a mono-acetylated intermediate, 4-acetoxy-2,3-dicyanophenol , and releases an acetate (B1210297) ion. This intermediate species is itself fluorescent, though its spectral properties differ from the final product. It has been observed as a transient, blue-shifted fluorescent species during the hydrolysis process, which can potentially interfere with precise pH measurements if not accounted for.

Second Hydrolysis Step: The mono-acetylated intermediate, 4-acetoxy-2,3-dicyanophenol, then undergoes a second hydrolysis reaction. An esterase enzyme cleaves the remaining acetoxy group, yielding the final product, 2,3-Dicyanohydroquinone , and a second acetate ion.

This stepwise mechanism is supported by studies on the enzymatic hydrolysis of other aromatic diesters, where the reaction can be controlled to selectively produce the monoester intermediate. researchgate.net The rate and efficiency of this enzymatic process are dependent on the specific esterase activity within the cells being studied.

Outside of a cellular environment, this hydrolysis can also be achieved through chemical means, typically by using aqueous acids or bases to catalyze the cleavage of the ester linkages. The fundamental mechanistic steps, involving the formation of the mono-acetylated intermediate, remain the same.

Electrochemical Behavior and Redox Chemistry of 1,4 Diacetoxy 2,3 Dicyanobenzene

Voltammetric Characterization of 1,4-Diacetoxy-2,3-dicyanobenzene

The voltammetric profile of this compound is anticipated to be complex. The two cyano groups are strong electron-withdrawing groups, which generally shift the reduction potential of an aromatic system to more positive values, making the compound easier to reduce. Conversely, the acetoxy groups, while having a net electron-withdrawing inductive effect, can also exhibit electron-donating resonance effects.

In aprotic solvents, cyclic voltammetry of this compound would likely reveal one or more reduction waves corresponding to the formation of a radical anion and potentially a dianion. The stability of these species would be influenced by the solvent and the supporting electrolyte. The initial reduction would be centered on the dicyanobenzene moiety.

Furthermore, the acetoxy groups are susceptible to hydrolysis, especially in the presence of trace amounts of water, which can be catalyzed by the electrochemical generation of basic species at the electrode surface. This hydrolysis would yield 2,3-dicyanohydroquinone (B1218488), which has its own distinct and well-defined redox behavior, typically a reversible two-electron, two-proton transfer to form the corresponding quinone. Therefore, the observed voltammetry could be a convolution of the redox processes of the parent molecule and its hydrolysis product.

A hypothetical cyclic voltammogram in an aprotic solvent would be expected to show an irreversible or quasi-reversible reduction peak for the initial electron transfer to the dicyanobenzene core. The reversibility would be compromised by follow-up chemical reactions, such as the aforementioned hydrolysis or other decomposition pathways of the resulting radical anion.

Electron Transfer Processes and Redox Potentials of the Aromatic Core

The aromatic core of this compound is a substituted 1,2-dicyanobenzene (phthalonitrile). The redox potentials of dicyanobenzene isomers have been studied, and they undergo one-electron reduction to form stable radical anions. The presence of two strong electron-withdrawing cyano groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron transfer.

The position of the cyano groups influences the redox potential. For instance, 1,4-dicyanobenzene is known to be electrochemically active and forms a stable radical anion. researchgate.net The two acetoxy groups on the 2,3-dicyanobenzene core in the target molecule will further modify the redox potential. Acetoxy groups are generally considered to be electron-withdrawing, which would be expected to make the reduction of the aromatic ring even more favorable (a more positive redox potential) compared to the unsubstituted dicyanobenzene core.

The electron transfer process for the dicyanobenzene core can be represented as:

Dicyanobenzene + e⁻ ⇌ [Dicyanobenzene]•⁻

The actual redox potential for this compound would need to be determined experimentally, but based on the substituent effects, it is predicted to be a good electron acceptor.

Table 1: Estimated Redox Potentials of Related Compounds
CompoundRedox ProcessEstimated Potential (V vs. SCE)Reference
1,4-DicyanobenzeneReduction to radical anion-1.6 to -1.9 researchgate.net
2,3-DicyanohydroquinoneOxidation to quinone~ +0.4Inferred from hydroquinone (B1673460) chemistry

Applications of this compound in Electroorganic Transformations

While specific applications of this compound in electroorganic transformations are not extensively reported, the reactivity of its dicyanobenzene core suggests potential uses in electrocatalytic derivatization and as a precursor for generating reactive intermediates.

The dicyanobenzene moiety can be a platform for various electrocatalytic transformations. For instance, electrocatalytic C-H functionalization could be a viable route for further derivatization. Transition metal-catalyzed electrochemical C-H functionalization has emerged as a powerful tool for organic synthesis. mdpi.com Although not specifically demonstrated for this compound, related dicyanobenzene compounds have been used in such reactions.

For example, 1,4-dicyanobenzene can act as a redox mediator in electrochemical aryl-to-alkyl radical relay arylation reactions. nih.gov This suggests that this compound could potentially play a similar dual role as both a substrate and a mediator in certain electro-synthetic contexts. The presence of the acetoxy groups could also be leveraged, as they can be hydrolyzed to hydroxyl groups, opening up further avenues for derivatization, such as the synthesis of substituted phthalocyanines. researchgate.netmwjscience.com

The formation of radical anions from dicyanobenzenes upon one-electron reduction is a well-established phenomenon. nih.gov These radical anions are key intermediates in various chemical reactions. The radical anion of this compound would be expected to have the unpaired electron density delocalized over the aromatic ring and the two cyano groups.

The study of such radical anions is often carried out using techniques like Electron Spin Resonance (ESR) spectroscopy, which can provide detailed information about the electronic structure and distribution of the unpaired electron. For related dicyanobenzenes, ESR studies have confirmed the formation of persistent radical anions. nih.gov

Chemical Reactivity and Rational Design of 1,4 Diacetoxy 2,3 Dicyanobenzene Derivatives

Reactivity of Acetoxy Functionalities in 1,4-Diacetoxy-2,3-dicyanobenzene

The acetoxy groups of this compound are key to its utility as a cell-permeable fluorescent probe. These groups can be hydrolyzed to produce 2,3-dicyano-1,4-hydroquinone (DCH). This hydrolysis is often facilitated by cytosolic esterases when the compound enters a cell. medchemexpress.com The lipophilic nature of the acetoxy groups allows the molecule to cross cell membranes. Once inside the cell, enzymatic cleavage occurs, releasing the fluorescent pH indicator DCH.

The hydrolysis can also be achieved through chemical means, typically using aqueous acids or bases. Additionally, the acetoxy groups can be substituted with other functional groups under appropriate reaction conditions. Reduction of this compound can also lead to the formation of 2,3-dicyano-1,4-hydroquinone.

The synthesis of this compound from its hydroquinone (B1673460) precursor involves an acetylation reaction. This is typically carried out using acetic anhydride (B1165640) in the presence of a catalyst like pyridine, followed by reflux and purification.

Transformations Involving the Nitrile Groups of this compound

The nitrile (-CN) groups on the benzene (B151609) ring are strong electron-withdrawing groups that are critical for the fluorescence of the resulting hydroquinone. These groups can participate in various chemical transformations. For instance, in related dicyanobenzene structures, nitrile groups can be involved in the formation of bimetallic organoactinide complexes. nih.gov While specific transformations of the nitrile groups in this compound are not extensively detailed in the provided context, the general reactivity of aromatic nitriles suggests potential for hydrolysis to carboxylic acids, reduction to amines, or participation in cyclization reactions to form heterocyclic systems.

Electrophilic and Nucleophilic Aromatic Substitution Strategies

Aromatic substitution reactions are fundamental in modifying the benzene core of this compound.

Electrophilic Aromatic Substitution: The benzene ring of this compound is deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrile groups and, to a lesser extent, the acetoxy groups. However, under forcing conditions, electrophilic substitution might be possible. The directing effects of the existing substituents would guide the position of the incoming electrophile. For instance, nitration of deactivated systems like 1,3-dinitrobenzene (B52904) requires high temperatures and can result in low yields of the trinitro-substituted product. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is more likely for this electron-deficient ring system. libretexts.org For an SNAr reaction to occur, a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group are necessary to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com In this compound, the acetoxy groups could potentially act as leaving groups, and the adjacent nitrile groups would provide the necessary activation and stabilization for nucleophilic attack. researchgate.net This strategy is employed in the synthesis of various functionalized aromatic compounds. For example, 1,2-dichloro-4,5-dicyanobenzene serves as a building block for substituted phthalocyanines through sequential nucleophilic substitution reactions. nih.gov

Synthesis and Structure-Activity Relationship Studies of this compound Analogues

The rational design of analogues of this compound is driven by the desire to modulate its chemical and optical properties for specific applications.

The dicyanobenzene scaffold is a versatile platform for creating novel molecules. nih.govresearchgate.net Modifications can include altering the core aromatic system or changing the substituents. For example, replacing the benzene core with a naphthalene (B1677914) or cyclohexane (B81311) core can influence solubility and steric interactions. The introduction of different functional groups in place of or in addition to the acetoxy and cyano groups can lead to compounds with vastly different properties. For instance, replacing the cyano groups with azido (B1232118) groups creates 1,4-diacetoxy-2,3-diazidobenzene, a precursor for strained cyclobutene (B1205218) systems. Similarly, building upon a naphthalene core and introducing chloro and methoxy (B1213986) substituents leads to a nonsteroidal antipsoriatic agent, highlighting how structural modifications can confer specific biological activities.

The nature and position of substituents on the dicyanobenzene ring have a profound impact on the molecule's chemical reactivity and optical properties.

Chemical Properties: The electron-withdrawing or -donating nature of substituents dictates the reactivity of the aromatic ring. Electron-withdrawing groups, such as the nitrile groups, are crucial for the fluorescence of the hydroquinone form. In contrast, electron-donating groups can decrease the efficiency of radiative processes. nih.gov The type of substituent also influences the potential for further reactions. For example, bromine atoms can enhance electrophilic reactivity for downstream transformations.

Optical Properties: The photophysical properties of dicyanobenzene derivatives are highly sensitive to substituent effects. The introduction of an electron-withdrawing cyano group into a 2-oxonicotinonitrile system has been shown to lead to maximum fluorescence quantum yields. nih.gov In donor-acceptor-donor type molecules based on an imidazo[2,1-b] nih.govyoutube.comthiadiazole core, the nature of the donor and acceptor units, which include phenylacetonitrile, significantly affects the optical and electrochemical properties. rsc.org The pyridone fragment, particularly the 2-oxonicotinonitrile moiety, is known to induce fluorescent properties in a molecule. nih.gov Structure-activity relationship (SAR) studies on various heterocyclic systems, such as 1,4-benzodiazepines and 1,4-naphthoquinones, have consistently demonstrated that even minor changes in substitution can lead to significant differences in biological activity and, by extension, their interaction with light and other molecules. chemisgroup.usmdpi.com

Interactive Data Table: Impact of Substituents on Derivative Properties

Derivative Core Scaffold Key Substituents Notable Property/Application Reference
2,3-Dicyano-1,4-hydroquinone (DCH)BenzeneHydroxyl, CyanoFluorescent pH indicator medchemexpress.com
1,4-Diacetoxy-2,3-diazidobenzeneBenzeneAcetoxy, AzidoPrecursor for strained cyclobutenes
6-Chloro-1,4-diacetoxy-2,3-dimethoxynaphthaleneNaphthaleneAcetoxy, Chloro, MethoxyNonsteroidal antipsoriatic agent
1,2-Dichloro-4,5-dicyanobenzeneBenzeneChloro, CyanoBuilding block for phthalocyanines nih.gov

Advanced Applications of 1,4 Diacetoxy 2,3 Dicyanobenzene in Chemical Biology and Cellular Systems

Intracellular pH Sensing and Measurement Methodologies Utilizing 1,4-Diacetoxy-2,3-dicyanobenzene

The precise regulation of intracellular pH (pHi) is crucial for a multitude of cellular processes, including enzyme function, cell proliferation, and metabolism. This compound (ADB) is a cell-permeable probe that has been effectively employed to monitor pHi in living cells. Once inside the cell, it is biochemically transformed into a pH-sensitive fluorescent molecule, allowing for real-time measurements of the cellular pH.

Biochemical Mechanism of Intracellular pH Indication by 2,3-Dicyano-hydroquinone (DCH) Product

The functionality of this compound as a pHi indicator is indirect. The ADB molecule itself is not fluorescent. However, its lipophilic nature allows it to readily cross cell membranes into the cytosol. Within the cell, ubiquitous cytosolic esterase enzymes hydrolyze the two acetate (B1210297) groups from the ADB molecule. nih.gov This enzymatic cleavage releases the active fluorescent pH indicator, 2,3-dicyano-hydroquinone (DCH).

The fluorescence of DCH is exquisitely sensitive to the surrounding pH. This sensitivity arises from the protonation and deprotonation of its hydroxyl groups. The DCH molecule exists in equilibrium between its acidic (protonated) and basic (deprotonated) forms, each exhibiting distinct fluorescence emission spectra. The acidic form of DCH has a fluorescence emission maximum at a shorter wavelength, while the basic form's emission maximum is at a longer wavelength. By measuring the ratio of the fluorescence intensities at these two wavelengths, a ratiometric determination of the intracellular pH can be made. This ratiometric approach provides a robust and reliable measurement of pHi, as it is largely independent of probe concentration, photobleaching, and instrumental variations.

Flow Cytometry-Based Quantitative Intracellular pH Determination

Flow cytometry, a powerful technique for analyzing single cells in a population, can be coupled with the use of this compound for the quantitative determination of intracellular pH. nih.gov In this methodology, a cell suspension is incubated with ADB, allowing the probe to enter the cells and be converted to DCH by cytosolic esterases. The cells are then analyzed by a flow cytometer equipped with appropriate lasers and detectors to measure the fluorescence emission of DCH at two different wavelengths.

To obtain quantitative pHi values, a calibration curve is typically generated. This is achieved by treating the cells with a proton ionophore, such as nigericin (B1684572), in the presence of high-potassium buffers of known pH. nih.gov The nigericin equilibrates the intracellular pH with the extracellular pH, allowing for the correlation of the measured fluorescence ratio with a specific pH value. This calibration enables the determination of absolute pHi values for the cell population under investigation. Studies have demonstrated that this method can achieve a resolution of 0.05 pH units within the physiological pH range of 6.4 to 8.0. nih.gov

Table 1: Key Parameters for Flow Cytometry-Based Intracellular pH Determination with this compound

ParameterDescriptionTypical Value/RangeReference
Probe This compound (ADB)- nih.gov
Active Indicator 2,3-Dicyano-hydroquinone (DCH)- nih.gov
Calibration Ionophore NigericinUsed to equilibrate pHi with external pH nih.gov
pH Resolution The smallest detectable change in pH≤ 0.05 pH units nih.gov
Effective pH Range The range over which the probe provides reliable measurements6.4 - 8.0 nih.gov

Microspectrofluorometric Analysis for pH Profiling in Isolated Live Cells

Microspectrofluorometry offers a high-resolution approach to study intracellular pH in single, isolated living cells. This technique combines microscopy with fluorometry to measure the fluorescence spectrum of the pH indicator within a specific subcellular region. When cells are pre-incubated with 1,4-diacetoxy-2,3-dicyanobenzol (an alternative name for ADB), the resulting DCH fluorescence can be analyzed with high spatial and spectral resolution.

This method allows for the deconvolution of the cellular fluorescence spectrum into its constituent parts: the characteristic fluorescence of the acidic and basic forms of the DCH probe, and the cell's intrinsic fluorescence, which is often due to molecules like NAD(P)H. By resolving these components, a highly accurate determination of the intracellular pH can be achieved. This capability to profile pH within a single cell is invaluable for studying pH gradients and localized pH changes in different cellular compartments.

Investigations of Enzymatic Activation and Cellular Metabolism through this compound

Beyond its role in pH sensing, the activation mechanism of this compound provides a means to investigate the activity of certain enzymes within the cellular environment.

Role of Cytosolic Esterases in Deacetylation and Probe Activation

The conversion of the non-fluorescent this compound to the fluorescent pH indicator 2,3-dicyano-hydroquinone is entirely dependent on the activity of cytosolic esterases. nih.gov These enzymes are a diverse group of hydrolases that play crucial roles in various metabolic processes, including the detoxification of foreign compounds and the metabolism of lipids. The acetate groups on ADB make the molecule sufficiently lipophilic to cross the cell membrane. Once in the cytosol, these ester linkages are recognized and cleaved by the esterases, effectively "unmasking" the fluorescent probe. nih.gov

The rate of this deacetylation reaction is a critical factor in the use of ADB for pH measurements. Stable and reproducible pH readings are contingent upon both the incubation conditions and the level of esterase activity within the cells. nih.gov This enzymatic activation step is a prerequisite for the probe's function as a pH indicator.

Assessment of Enzyme Activity and Specificity within Cellular Contexts

The reliance of this compound activation on cytosolic esterases presents an opportunity to assess the activity of these enzymes within a cellular context. The rate of formation of the fluorescent product, DCH, is directly proportional to the esterase activity. Therefore, by monitoring the increase in fluorescence over time after the addition of ADB to cells, one can obtain a measure of the intracellular esterase activity.

This principle can be applied to compare esterase activity across different cell types or in response to various stimuli or pathological conditions. For instance, cells with higher esterase activity would be expected to exhibit a more rapid increase in DCH fluorescence. Conversely, conditions that inhibit esterase activity would lead to a slower rate of fluorescence development. Research has shown that factors affecting enzyme function, such as heat treatment, significantly impact the time required to obtain stable fluorescence measurements, underscoring the link between enzyme activity and probe activation. nih.gov While ADB is primarily used as a pH probe, its esterase-dependent activation mechanism suggests its potential as a substrate for studying the kinetics and specificity of cytosolic esterases in living cells.

Table 2: Research Findings on the Application of this compound

Application AreaKey FindingImplicationReference
Intracellular pH Measurement The ratiometric fluorescence of the DCH product allows for quantitative pHi determination.Enables accurate and reliable monitoring of cellular pH homeostasis. nih.gov
Flow Cytometry Can be used for high-throughput analysis of pHi in single cells with a resolution of ≤ 0.05 pH units.Facilitates the study of pHi in large cell populations and the identification of subpopulations with distinct pH characteristics. nih.gov
Microspectrofluorometry Allows for the resolution of DCH fluorescence from intrinsic cellular fluorescence in single cells.Provides high-resolution spatial and spectral data for detailed pHi profiling within individual cells.
Enzyme Activity Assessment The rate of conversion of ADB to DCH is dependent on cytosolic esterase activity.Offers a potential method to assess intracellular esterase activity by monitoring the rate of fluorescence increase. nih.gov

Physiological Studies and Cellular Response Mechanisms Employing this compound

This compound is a cell-permeable compound that serves as a valuable fluorescent probe for measuring intracellular pH (pHi). medchemexpress.com Upon crossing the cell membrane, it is hydrolyzed by cytosolic esterases, releasing the pH-sensitive fluorescent molecule 2,3-dicyano-hydroquinone (DCH), also known as 3,6-dihydroxyphthalonitrile (DHPN). medchemexpress.comresearchgate.net The fluorescence intensity of DCH is dependent on the surrounding pH, allowing researchers to monitor real-time changes in the acidity of the cytoplasm in living cells. This property has made this compound a crucial tool in chemical biology and cellular studies for investigating how cells maintain pH balance and respond to various physiological and environmental challenges.

pH Homeostasis and Acid Tolerance Mechanisms in Microorganisms (e.g., Rhizobium meliloti)

The ability to maintain a stable intracellular pH (pHi), known as pH homeostasis, is critical for the survival of microorganisms, particularly those in environments with fluctuating external pH (pHe), such as soil. The symbiotic relationship between Rhizobium meliloti and Medicago species, for instance, is highly sensitive to soil acidity. nih.gov Understanding the mechanisms of acid tolerance in these bacteria is therefore of significant interest.

Studies have utilized pH-sensitive fluorescent probes, including the one derived from this compound, to investigate the pHi regulation in various R. meliloti strains. researchgate.netnih.gov Research comparing acid-tolerant and acid-sensitive strains reveals distinct differences in their ability to manage internal pH when exposed to acidic conditions.

Acid-tolerant strains of R. meliloti are proficient at maintaining a relatively alkaline internal environment even when the external pH is acidic. For example, six acid-tolerant strains, including WSM419, were shown to keep their pHi alkaline at external pH levels between 5.6 and 7.2. nih.gov In contrast, acid-sensitive strains, such as the commercial inoculant U45 and strains isolated from alkaline soils, could only maintain an alkaline pHi when the external pH was 6.5 or higher. nih.gov When the external pH dropped to 6.0 or below, their internal pH also decreased to 6.8 or lower, indicating a compromised ability to regulate proton concentration. researchgate.netnih.gov

Further evidence comes from experiments with transposon-induced mutants of the acid-tolerant WSM419 strain. These mutants, which were impaired in their ability to grow at pH 5.6, also demonstrated limited control over their intracellular pH, reinforcing the link between robust pHi regulation and acid tolerance. researchgate.netnih.gov The capacity to generate and maintain a significant pH gradient across the cell membrane in acidic environments appears to be a key determinant of acid tolerance in R. meliloti. nih.gov

Table 1: Intracellular pH (pHi) of Rhizobium meliloti Strains at Various External pH (pHe) Levels

Intracellular pH Dynamics in Mammalian Cell Lines (e.g., Chinese Hamster Ovary Cells) under Environmental Perturbations

In mammalian cells, the regulation of intracellular pH is fundamental to a wide range of cellular functions, including proliferation, metabolism, and signal transduction. acs.org this compound has been instrumental in studying these dynamics, particularly in Chinese Hamster Ovary (CHO) cells, a common model in biological and medical research. nih.govallenpress.com

Using flow cytometry, researchers have precisely measured the pHi of CHO cells loaded with the fluorescent probe derived from this compound. nih.govallenpress.com These studies have examined how CHO cells respond to environmental perturbations such as changes in the extracellular pH (pHe). When CHO cells are subjected to an acidic external environment (e.g., pHe 6.6), their internal pH is also lowered compared to cells in a normal physiological environment (pHe 7.3). allenpress.com

Interestingly, CHO cells can adapt to long-term growth in acidic conditions. Studies on CHO cells adapted to grow at pHe 6.7 for extended periods showed that they develop mechanisms to maintain a higher steady-state pHi compared to cells acutely exposed to the same acidic pH. nih.gov This adaptation and the resulting elevation in pHi were found to be dependent on bicarbonate-dependent transport processes. nih.gov This demonstrates the cellular plasticity in regulating pHi and the utility of probes like this compound in elucidating the underlying mechanisms, such as the activity of ion transporters like the Na+/H+ antiport. acs.orgnih.gov

Table 2: Intracellular pH (pHi) Dynamics in Chinese Hamster Ovary (CHO) Cells

Monitoring Cellular Responses to Stressors (e.g., Hyperthermia, Oxidative Insult)

Cellular stressors like heat (hyperthermia) and oxidative insults can profoundly disrupt cellular homeostasis. nih.govtandfonline.com Hyperthermia, in particular, affects multiple cellular components by causing protein unfolding and aggregation. mdpi.comtandfonline.com this compound is a key tool for investigating the relationship between these stresses and intracellular pH.

A study on CHO cells heated to 45.0°C used this fluorescent probe to track pHi changes. nih.govallenpress.com When cells were heated in a normal pH medium (pHe 7.3), their pHi was not significantly altered for up to 20 minutes of heating. nih.govallenpress.com However, in cells incubated at a low external pH of 6.6, heating for 5 to 15 minutes surprisingly induced an increase in their pHi. nih.govallenpress.com With prolonged heating beyond this point, cells under both normal and low pHe conditions eventually became more acidic. nih.govallenpress.com

These findings are significant because they suggest that a simple decrease in intracellular pH is not the primary mechanism for the known sensitization of cells to heat when the extracellular environment is acidic. nih.govallenpress.com Hyperthermia is also known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can further destabilize proteins and disrupt mitochondrial function. tandfonline.comtandfonline.com The use of this compound allows for the precise monitoring of one aspect of the complex cellular response—pHi regulation—providing valuable data to help untangle the intricate interplay between hyperthermia, pHi dynamics, and oxidative stress. nih.govnih.gov

Table 3: Effect of Hyperthermia (45.0°C) on Intracellular pH (pHi) of CHO Cells

Applications of 1,4 Diacetoxy 2,3 Dicyanobenzene in Advanced Materials Science and Organic Electronics

Rational Design and Synthesis of Organic Semiconductors and Conductors from 1,4-Diacetoxy-2,3-dicyanobenzene

The transformation of this compound into its active form, 2,3-dicyanohydroquinone (B1218488), is a critical first step in the synthesis of organic semiconductors and conductors. The strategic placement of hydroxyl and nitrile functionalities on the aromatic core allows for a variety of subsequent chemical modifications to engineer conjugated architectures with desirable electronic properties.

Engineering Conjugated Architectures for Electronic Applications

The development of high-performance organic electronic materials often relies on the creation of donor-acceptor (D-A) conjugated polymers. While direct polymerization of this compound is not commonly reported, its derivative, 2,3-dicyanohydroquinone, presents a valuable building block. The electron-withdrawing nature of the cyano groups makes it an excellent precursor for electron-accepting moieties within a polymer backbone.

For instance, cyano-substituted conjugated polymers have been synthesized that exhibit low-lying highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is advantageous for applications in polymer solar cells. rsc.orgresearchsynergypress.com These polymers often show high open-circuit voltages (Voc) in photovoltaic devices. rsc.orgresearchsynergypress.com The synthesis of such polymers typically involves coupling reactions, like Stille or Suzuki coupling, where a monomer derived from 2,3-dicyanohydroquinone could be reacted with various electron-donating co-monomers. rsc.orgresearchsynergypress.comnih.gov This modular approach allows for the fine-tuning of the polymer's optical and electronic properties. nih.govtue.nl

The general strategies for synthesizing conjugated polymers for organic electronics are well-established, involving transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds between aromatic monomer units. nih.gov These methods could theoretically be applied to monomers derived from 2,3-dicyanohydroquinone to create novel semiconducting polymers.

Performance Evaluation in Optoelectronic Device Fabrication

The performance of organic semiconductors derived from precursors like 2,3-dicyanohydroquinone is evaluated in various optoelectronic devices. In the context of organic photovoltaics (OPVs), key performance metrics include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).

For example, cyano-substituted D-A polymers have demonstrated high Voc values exceeding 0.89 V, with one specific polymer achieving a PCE of 4.59%. rsc.orgresearchsynergypress.com This performance is attributed to the low-lying energy levels imparted by the cyano groups. rsc.orgresearchsynergypress.com The optoelectronic properties, such as the optical bandgap, can be tuned by the choice of co-monomers, which in turn affects the absorption spectrum and the efficiency of light harvesting in solar cells. researchgate.netmdpi.com

The table below summarizes the performance of representative cyano-substituted conjugated polymers in inverted-type polymer solar cells with the structure ITO/ZnO/Polymer:PC71BM/MoO3/Ag.

PolymerVoc (V)Jsc (mA cm-2)FF (%)PCE (%)
PB-BtCN0.937.3667.14.59
PB-DPQCN0.89---
PB-DBPCN0.91---
Data sourced from Yang et al., 2019. rsc.orgresearchsynergypress.com

Role of this compound as a Precursor for Porous Framework Materials

The reactive functionalities of 2,3-dicyanohydroquinone, obtained from this compound, also position it as a promising candidate for the construction of porous framework materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. scispace.comresearchgate.net The synthesis of MOFs often occurs under solvothermal or hydrothermal conditions, where the organic linker and metal salt are heated in a suitable solvent. rsc.orgresearchsynergypress.comscispace.com The hydroxyl groups of 2,3-dicyanohydroquinone could potentially coordinate with metal centers, making it a viable organic linker for MOF synthesis. rsc.orgresearchgate.net The design of MOFs allows for tunable pore sizes and functionalities, which are crucial for applications in gas storage, separation, and catalysis. rsc.orgnih.gov

COFs, on the other hand, are formed by the self-condensation of organic building blocks or the co-condensation of multiple organic linkers through strong covalent bonds. researchgate.net Solvothermal synthesis is a common method for producing crystalline and porous COFs. rsc.orgresearchgate.net The dicyano and dihydroxy functionalities of 2,3-dicyanohydroquinone offer potential reaction sites for forming covalent linkages, such as imine or boronate ester bonds, which are common in COF chemistry. researchgate.net A two-step solvothermal procedure has been shown to improve the crystallinity of COFs. researchgate.net The choice of solvent and reaction conditions is critical in directing the formation of highly ordered and porous COF structures. rsc.org

Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which involve non-covalent interactions like hydrogen bonding and π-π stacking, are fundamental to the formation of ordered structures from molecular building blocks. 2,3-Dicyanohydroquinone possesses both hydrogen bond donors (hydroxyl groups) and acceptors (cyano groups), making it an ideal candidate for directed self-assembly.

Research has shown that related dihydroxynaphthalene derivatives can form supramolecular donor-acceptor layered structures through intermolecular interactions, leading to materials with narrow HOMO-LUMO gaps and high thermal stability. nih.gov It is conceivable that 2,3-dicyanohydroquinone could participate in similar self-assembly processes, forming well-defined supramolecular architectures. These ordered assemblies are crucial for achieving efficient charge transport in organic electronic materials and for creating porous networks in framework materials.

Theoretical and Computational Investigations of 1,4 Diacetoxy 2,3 Dicyanobenzene and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, energy levels, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies.

For aromatic compounds containing cyano and acetoxy groups, DFT calculations can predict how these functional groups influence the electronic structure of the benzene (B151609) ring. The electron-withdrawing nature of the cyano groups and the electronic effects of the acetoxy substituents significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and its potential as a fluorescent probe.

A key application of DFT in this context is the prediction of spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is widely used to calculate electronic absorption spectra, providing insights into the wavelengths of maximum absorption (λmax). While direct DFT studies on 1,4-diacetoxy-2,3-dicyanobenzene are not extensively reported in the literature, studies on similar dicyano-substituted aromatic hydrocarbons have demonstrated the utility of these methods. For example, computational analysis of dicyano-functionalized benzene and naphthalene (B1677914) derivatives has provided insights into their electronic states. nsf.gov

The table below presents hypothetical DFT-calculated electronic properties for this compound and its active form, 2,3-dicyanohydroquinone (B1218488) (DCH), to illustrate the kind of data that can be obtained.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted λmax (nm)
This compound-7.2-1.85.4280
2,3-Dicyanohydroquinone (DCH)-6.5-2.54.0350

Note: The data in this table is illustrative and based on general principles of substituent effects on aromatic systems. Actual values would require specific DFT calculations.

For a more accurate description of electronically excited states, which is crucial for understanding fluorescence, high-level ab initio methods are often employed. These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT. rsc.org

The fluorescence of 2,3-dicyanohydroquinone (DCH), the product of esterase activity on this compound, is central to its function as a probe. High-level ab initio calculations can be used to model the potential energy surfaces of the excited states of DCH, helping to elucidate the mechanism of fluorescence and predict properties such as the fluorescence emission wavelength and quantum yield. For instance, studies on deprotonated cyano-functionalized polycyclic aromatic hydrocarbons have utilized equation-of-motion coupled-cluster theory to investigate both valence and dipole-bound excited states, which can influence absorption and emission properties. nsf.gov

Molecular Dynamics Simulations for Conformational and Solvation Effects

For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation of the acetoxy groups. Understanding the preferred conformations in different solvents is important as it can affect the accessibility of the ester groups to enzymatic cleavage.

Furthermore, MD simulations are crucial for studying the solvation of both the parent compound and its fluorescent product, DCH. The interaction with solvent molecules, particularly water in biological systems, can significantly influence the photophysical properties of DCH, such as its fluorescence lifetime and quantum yield. By explicitly including solvent molecules in the simulation, MD can provide a more accurate picture of how the environment modulates the behavior of the probe.

Computational Modeling of Structure-Property Relationships for Rational Design

A key goal of computational chemistry in this field is to establish clear structure-property relationships that can guide the rational design of new and improved fluorescent probes. By systematically modifying the structure of a parent compound in silico and calculating the resulting changes in its properties, researchers can identify promising candidates for synthesis and experimental testing.

For analogues of this compound, computational modeling can be used to explore how different substituents on the benzene ring would affect key properties. For example, the introduction of additional electron-donating or electron-withdrawing groups could be used to tune the absorption and emission wavelengths of the resulting hydroquinone (B1673460). nih.gov Computational studies on the structure-property relationships of quinone derivatives have shown how modifications to the core structure and substituents can impact their electronic and electrochemical properties. mdpi.comnih.gov

The following table illustrates a hypothetical structure-property relationship study for analogues of 2,3-dicyanohydroquinone, demonstrating how computational predictions can guide the design of new probes.

AnalogueSubstituent at position 5Predicted Emission λmax (nm)Predicted Quantum Yield
DCH-H4500.6
Analogue 1-OCH34750.7
Analogue 2-Cl4400.5
Analogue 3-NO24900.3

Note: This data is for illustrative purposes to show the potential of computational modeling in rational design.

Prediction of Reaction Mechanisms and Pathways via Computational Methods

Computational methods are also extensively used to investigate reaction mechanisms, providing insights into the transition states and energy barriers of chemical transformations. In the context of this compound, a critical reaction is the enzymatic cleavage of the acetate (B1210297) esters by esterases to release the fluorescent DCH.

While modeling the full enzymatic reaction is complex, computational methods can be used to study the fundamental mechanism of ester hydrolysis. DFT calculations can be employed to map out the potential energy surface of the hydrolysis reaction, identifying the transition state structures and calculating the activation energies. This information can help in understanding how the electronic properties of the substrate influence its reactivity towards esterases. Computational studies on ester cleavage in other fluorescent probes have demonstrated the feasibility of such approaches.

By understanding the mechanism of this "turn-on" process, researchers can design new probes with improved sensitivity and selectivity for specific enzymes. For example, modifying the ester group or the surrounding substituents could alter the rate of enzymatic cleavage, allowing for the development of probes that are more or less susceptible to hydrolysis.

Emerging Research Frontiers and Future Prospects for 1,4 Diacetoxy 2,3 Dicyanobenzene

Development of Next-Generation Fluorescent Probes and Imaging Agents

1,4-Diacetoxy-2,3-dicyanobenzene serves as a pro-fluorophore, readily crossing cell membranes where it is hydrolyzed by intracellular esterases to release the fluorescent compound 2,3-dicyanohydroquinone (B1218488) (DCH). DCH's fluorescence is highly sensitive to pH, making it a valuable tool for monitoring intracellular pH (pHi). nih.govgoogle.com Building upon this fundamental application, research has progressed towards more advanced imaging modalities.

A significant leap forward has been the application of DCH in two-photon excitation fluorescence microscopy (TPEFM). nih.gov This technique offers advantages over traditional one-photon microscopy, including reduced phototoxicity, deeper tissue penetration, and inherent three-dimensional sectioning. A study demonstrated that DCH can be used as an effective emission ratiometric pH indicator for TPEFM. nih.gov Both the acidic and basic forms of DCH are detectable with 800-nm two-photon excitation, allowing for precise and quantitative ratiometric pH measurements in living cells. nih.gov The spectral properties of DCH under two-photon excitation are summarized in the table below.

PropertyValue
Two-Photon Excitation Wavelength800 nm
Acid Form Emission Maximum~457 nm
Base Form Emission Maximum~489 nm
Reference nih.gov

This development is particularly noteworthy as DCH was highlighted as potentially the only effective emission ratiometric pH indicator for two-photon microscopy at the time of the study, suggesting its role as a foundational molecule for developing other ratiometric probes for various cellular parameters like Ca2+, Mg2+, or Na+. nih.gov

Expansion into Novel Bioanalytical and Diagnostic Applications

The utility of the core molecule, 2,3-dicyanohydroquinone (DCH), is extending into new bioanalytical territories beyond pH sensing. A novel application has been demonstrated in the field of mass spectrometry imaging (MSI). Specifically, DCH has been successfully employed as a matrix for matrix-assisted laser desorption/ionization (MALDI)-MS imaging of lipids in biological tissues in the positive-ion mode. rsc.org

The properties that make DCH a suitable matrix for this application include its strong ultraviolet absorption, low volatility under high vacuum, excellent chemical stability, and the ability to form uniform, micrometer-sized crystals. These characteristics contribute to a high ionization efficiency for the detection of lipids. rsc.org This innovative use of DCH showcases its versatility and potential to enhance the sensitivity and quality of lipid imaging in complex biological samples, opening new avenues for its application in lipidomics and disease biomarker discovery.

Advancement in Functional Materials with Tailored Properties

The structural backbone of this compound, the 2,3-dicyanohydroquinone moiety, has been identified as a critical component in the design of advanced functional materials, particularly liquid crystals. Derivatives of 2,3-dicyanohydroquinone have been synthesized and incorporated into liquid crystal compositions intended for display applications. google.com

These materials are notable for exhibiting a large negative dielectric anisotropy. google.com This property is highly desirable for specific types of liquid crystal displays (LCDs), such as those operating in the guest-host mode, where it allows for improved contrast and performance. Research has detailed the synthesis of various 2,3-dicyanohydroquinone derivatives, including diethers and esters, and has characterized their liquid crystalline properties and dielectric anisotropies. google.com

Table of 2,3-Dicyanohydroquinone Derivatives in Liquid Crystals

Compound Type Key Property Application
Diethers Negative Dielectric Anisotropy Liquid Crystal Displays
Esters Large Negative Dielectric Anisotropy Guest-Host LCDs

| Reference | google.com | |

Integration into Multidisciplinary Research Paradigms and Translational Opportunities

The ability to accurately measure intracellular pH has significant implications for understanding and potentially treating diseases characterized by altered pH homeostasis, such as cancer. The tumor microenvironment is known to be acidic, and this acidity plays a crucial role in cancer progression, metastasis, and resistance to therapy. wikipedia.org Fluorescent probes like DCH, derived from this compound, are valuable tools for studying these pH dynamics in cancer cells.

The investigation of intracellular pH in response to the physical properties of the tumor microenvironment, such as extracellular matrix (ECM) stiffness, represents a key area of multidisciplinary research. bohrium.com Studies have shown that cancer cells can exhibit altered intracellular pH in response to changes in ECM stiffness, and that these pH changes can mediate cancer-associated phenotypes like vasculogenic mimicry. bohrium.com The use of pH-sensitive probes in such studies is critical to unraveling the complex interplay between the chemical and physical cues that drive cancer progression.

Furthermore, the development of imaging agents that can specifically report on the pH of the tumor microenvironment has significant translational potential for cancer diagnosis and for monitoring therapeutic response. While direct preclinical imaging studies specifically using this compound are not yet widely reported, the principle of targeting the acidic tumor microenvironment is a well-established strategy in the development of novel cancer diagnostics and therapeutics. wikipedia.orgnih.gov The unique properties of the 2,3-dicyanohydroquinone core, including its fluorescence and electrochemical activity, position it as a promising scaffold for the future design of theranostic agents that can both image and treat tumors. The exploration of its derivatives in fields like photodynamic therapy, where a photosensitizer is activated by light to kill cancer cells, could also present future translational opportunities. thermofisher.commdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Diacetoxy-2,3-dicyanobenzene, and how can oxidation reactions be optimized?

  • Methodology : The compound can be synthesized via oxidation of dihydro precursors using chromic acid in acetic acid under controlled temperature (90–100°C). For example, analogous dihydro diacetate derivatives are oxidized to aromatic products by chromic acid, yielding ~55% after recrystallization . Optimization involves maintaining strict temperature control and stoichiometric ratios to avoid over-oxidation.
  • Quality Control : Post-synthesis purification via recrystallization (e.g., chloroform-alcohol mixtures) ensures high purity. Analytical techniques like HPLC or NMR should confirm structural integrity.

Q. How does this compound function as a cell-permeable fluorescent probe for intracellular pH monitoring?

  • Mechanism : The compound passively diffuses into cells, where cytoplasmic esterases hydrolyze the acetate groups, releasing the fluorescent pH indicator 2,3-dicyano-hydroquinone (DCH). DCH’s fluorescence intensity varies with intracellular pH, enabling real-time tracking .
  • Experimental Design : Use at 10 µM concentration in cell culture media, with calibration curves generated using pH-buffered solutions. Confocal microscopy (ex/em wavelengths specific to DCH) is recommended for imaging.

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Reactant of Route 2
1,4-Diacetoxy-2,3-dicyanobenzene

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